Technical Monograph: Structural Dynamics and Physicochemical Profiling of 2-(3,4-Dimethylcyclohexyl)butanoic Acid
Technical Monograph: Structural Dynamics and Physicochemical Profiling of 2-(3,4-Dimethylcyclohexyl)butanoic Acid
Executive Summary & Molecular Architecture
Compound Identity: 2-(3,4-Dimethylcyclohexyl)butanoic acid Chemical Class: Cycloaliphatic Carboxylic Acid (Type-C Naphthenic Acid congener) Molecular Formula: C₁₂H₂₂O₂ Molecular Weight: 198.30 g/mol
This guide serves as a technical deep-dive into 2-(3,4-Dimethylcyclohexyl)butanoic acid , a specific structural isomer representative of the "naphthenic acid" fraction found in complex hydrocarbon mixtures. Unlike linear fatty acids, this molecule features a "tail-head" architecture where a bulky, lipophilic cycloalkane ring (the tail) is directly fused to the
Stereochemical Complexity
The defining feature of this molecule is its high degree of stereoisomerism, which directly dictates its macroscopic properties (e.g., viscosity, pour point).
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Chiral Centers: The molecule possesses three stereogenic centers:
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Ring C3 & C4: The methyl groups on the cyclohexane ring can be cis or trans relative to each other.
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Chain C2 (
-carbon): The attachment point of the carboxylic acid is chiral.
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Geometric Isomerism: The cyclohexyl ring can exist in chair conformations where the bulky butanoic acid group prefers the equatorial position to minimize 1,3-diaxial interactions.
This stereochemical entropy prevents efficient crystal lattice packing, rendering the pure compound a viscous oil rather than a crystalline solid at room temperature—a critical property for its use in lubricant formulations.
Physicochemical Properties (Data Core)
The following data synthesizes experimental baselines from structural analogs (e.g., 2-cyclohexylbutanoic acid) with QSAR (Quantitative Structure-Activity Relationship) predictions for the dimethyl substitution.
| Property | Value / Range | Confidence | Mechanistic Insight |
| Physical State | Viscous Liquid (Amber) | High | disrupted packing due to methyl steric bulk. |
| Boiling Point | 295°C - 310°C (at 760 mmHg) | Predicted | Elevated vs. linear analogs due to increased London dispersion forces from the ring. |
| pKa (Acid Dissociation) | 4.90 ± 0.10 | High | Slightly weaker acid than acetic acid (4.76) due to the +I (inductive) effect of the cyclohexyl group. |
| LogP (Octanol/Water) | 4.2 - 4.5 | High | Highly lipophilic. The two methyl groups add ~1.0 log unit compared to unsubstituted cyclohexylbutanoic acid. |
| Water Solubility | < 15 mg/L | High | Practically insoluble; forms emulsions or micelles at high pH. |
| Critical Micelle Conc. (CMC) | ~1.5 mM (as Na salt) | Estimated | Bulky hydrophobic tail favors micellization at lower concentrations than linear chains. |
Synthetic Pathways & Isolation[1]
To obtain high-purity 2-(3,4-Dimethylcyclohexyl)butanoic acid for research, isolation from crude naphthenic mixtures is inefficient due to the complexity of the matrix. The preferred route is Catalytic Hydrogenation of Aromatic Precursors .
Retrosynthetic Logic
The target molecule is the saturated derivative of 2-(3,4-Dimethylphenyl)butanoic acid . The aromatic ring provides a flat, stable platform for constructing the carbon skeleton before the final stereochemical complexity is introduced via reduction.
Protocol: High-Pressure Catalytic Hydrogenation
Objective: Saturation of the aromatic ring without hydrogenolysis of the carboxylic acid.
-
Precursor: 2-(3,4-Dimethylphenyl)butanoic acid (Synthesized via Friedel-Crafts alkylation logic).
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Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium Oxide (RuO₂). Note: Palladium is often too weak for complete ring saturation under mild conditions; Platinum may cause decarboxylation.
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Solvent: Glacial Acetic Acid (promotes catalyst activity and solubility).
Step-by-Step Methodology:
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Charge: Load a high-pressure autoclave (Hastelloy or Stainless Steel) with 10.0 g of precursor and 100 mL of glacial acetic acid.
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Catalyst Addition: Add 0.5 g (5 wt%) of Rh/Al₂O₃ under an inert nitrogen blanket to prevent ignition.
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Pressurization: Purge with H₂ three times. Pressurize to 50 bar (725 psi) .
-
Reaction: Heat to 80°C with vigorous stirring (1000 RPM) to overcome gas-liquid mass transfer limitations.
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Monitoring: Monitor H₂ uptake. Reaction typically completes in 6–12 hours.
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Workup:
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Cool and vent H₂.
-
Filter catalyst through Celite.
-
Concentrate filtrate in vacuo.
-
Purification: The residue is a mixture of stereoisomers. Purify via vacuum distillation (bp ~140°C at 0.5 mmHg).
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Visualization: Synthesis & Stereochemistry
Caption: Figure 1. Catalytic hydrogenation pathway converting the aromatic precursor to the target cycloaliphatic acid, yielding a diastereomeric mixture.
Analytical Characterization
Validating the structure requires distinguishing the cyclohexyl ring from the aromatic precursor.
Infrared Spectroscopy (FT-IR)
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Diagnostic Signal 1: Strong C=O stretch at 1705–1715 cm⁻¹ (Carboxylic Acid dimer).
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Diagnostic Signal 2: Broad O-H stretch at 2500–3300 cm⁻¹ .
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Confirmation of Saturation: Disappearance of C=C aromatic stretches (1500–1600 cm⁻¹) and appearance of strong aliphatic C-H stretches (2850–2950 cm⁻¹).
Nuclear Magnetic Resonance (¹H-NMR)
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Solvent: CDCl₃.
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Key Shift: The aromatic protons (6.5–7.5 ppm) must be absent .
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Ring Protons: Broad multiplet region at 1.0–1.8 ppm (Cyclohexyl methylene protons).
- -Proton: A distinct multiplet at ~2.2 ppm (CH adjacent to COOH), shifted upfield compared to the aromatic analog due to the loss of anisotropy.
Functional Applications & Interface Science
The amphiphilic nature of 2-(3,4-Dimethylcyclohexyl)butanoic acid makes it a high-performance "tail" for surfactant systems.
Naphthenate Corrosion & Inhibition
In the oil and gas industry, this molecule models the "Naphthenic Acid Corrosion" (NAC) phenomenon.
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Mechanism: The carboxylic acid attacks iron surfaces at high temperatures (>220°C) to form iron naphthenates, which are oil-soluble.
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Research Use: It is used as a standard challenge molecule to test the efficacy of corrosion inhibitors (e.g., phosphate esters) because its steric bulk makes it more aggressive/persistent than linear acids.
Metal Extraction (Hydrometallurgy)
The compound acts as a liquid cation exchanger.
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Workflow: Dissolved in kerosene, the acid exchanges its proton for metal ions (Cu²⁺, Ni²⁺) at specific pH levels.
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Selectivity: The 3,4-dimethyl substitution creates a "steric gate," potentially altering selectivity for metals with different coordination geometries compared to linear carboxylic acids.
Visualization: Interfacial Behavior
Caption: Figure 2.[1] Mechanism of metal extraction. The lipophilic naphthenic acid captures metal ions at the interface and solubilizes them into the organic phase.[2]
References
-
Brient, J. A., Wessner, P. J., & Doyle, M. N. (2000). Naphthenic Acids.[2][3][4][5] Kirk-Othmer Encyclopedia of Chemical Technology. Wiley.[3] Link
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Clemente, J. S., & Fedorak, P. M. (2005). A review of the occurrence, analyses, toxicity, and biodegradation of naphthenic acids. Chemosphere, 60(5), 585-600. Link
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Slavcheva, E., Shone, B., & Turnbull, A. (1999). Review of naphthenic acid corrosion in oil refining. British Corrosion Journal, 34(2), 125-131. Link
-
National Institute of Standards and Technology (NIST). Butanoic acid, cyclohexyl ester (Structural Analog Data). NIST Chemistry WebBook, SRD 69.[6] Link
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PubChem Database. 2-Cyclohexylbutanoic acid (Compound Summary). National Center for Biotechnology Information. Link
Sources
- 1. 3-Cyclohexylbutanoic acid | C10H18O2 | CID 2753328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naphthenic acid - Wikipedia [en.wikipedia.org]
- 3. Naphthenic acids - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NAPHTHENIC ACID | 1338-24-5 [chemicalbook.com]
- 5. Naphthenic acid | C21H38O4 | CID 71586777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butanoic acid, cyclohexyl ester [webbook.nist.gov]
